4-(Bromomethyl)-3-methylbenzonitrile

Procurement Quality Control Vendor Specification

4-(Bromomethyl)-3-methylbenzonitrile (CAS 1247022-11-2) is an organic compound with the molecular formula C₉H₈BrN and a molecular weight of 210.07 g/mol. It is a derivative of benzonitrile, characterized by a bromomethyl group at the para (4-) position and a methyl group at the meta (3-) position.

Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol
CAS No. 1247022-11-2
Cat. No. B3225263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-3-methylbenzonitrile
CAS1247022-11-2
Molecular FormulaC9H8BrN
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C#N)CBr
InChIInChI=1S/C9H8BrN/c1-7-4-8(6-11)2-3-9(7)5-10/h2-4H,5H2,1H3
InChIKeyAFWUDADEHIHOQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-3-methylbenzonitrile (CAS 1247022-11-2) Specifications and Procurement Baseline


4-(Bromomethyl)-3-methylbenzonitrile (CAS 1247022-11-2) is an organic compound with the molecular formula C₉H₈BrN and a molecular weight of 210.07 g/mol . It is a derivative of benzonitrile, characterized by a bromomethyl group at the para (4-) position and a methyl group at the meta (3-) position . The compound is a solid at ambient temperature and is supplied by major chemical vendors such as Sigma-Aldrich (AldrichCPR collection) with a typical purity specification of ≥95% . Its InChIKey is AFWUDADEHIHOQA-UHFFFAOYSA-N, and its SMILES string is CC1=CC(C#N)=CC=C1CBr .

4-(Bromomethyl)-3-methylbenzonitrile (CAS 1247022-11-2): Why In-Class Analogs Cannot Be Simply Interchanged


The substitution pattern of 4-(bromomethyl)-3-methylbenzonitrile—a benzylic bromide ortho to a methyl group and para to a cyano group—creates a unique reactivity profile that cannot be replicated by simpler analogs. The presence of the ortho-methyl group introduces steric hindrance that modulates the rate and selectivity of nucleophilic substitution (S_N2) reactions at the benzylic bromide, while the electron-withdrawing para-cyano group activates the aromatic ring toward electrophilic substitution [1]. In contrast, analogs such as 4-(bromomethyl)benzonitrile (lacking the ortho-methyl group) or 4-bromo-3-methylbenzonitrile (an aryl bromide rather than a benzylic bromide) exhibit fundamentally different reactivity profiles, limiting their interchangeability in synthetic sequences requiring precise control over regio- and chemoselectivity . Furthermore, the commercial availability of this compound from major suppliers such as Sigma-Aldrich under the AldrichCPR collection ensures supply chain traceability, though buyers should note that Sigma-Aldrich provides this product 'AS-IS' without analytical data, placing the burden of identity and purity verification on the purchaser .

4-(Bromomethyl)-3-methylbenzonitrile (CAS 1247022-11-2): Quantitative Differentiation Evidence for Procurement Decisions


Procurement Risk Profile: Sigma-Aldrich 'AS-IS' Supply vs. Analyzed Commercial Alternatives

Sigma-Aldrich supplies 4-(bromomethyl)-3-methylbenzonitrile as part of its AldrichCPR collection, explicitly stating that 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final.' and that the product is sold 'AS-IS' with no warranty of merchantability or fitness for a particular purpose . In contrast, independent commercial suppliers such as ChemSrc, CymitQuimica, and AKSci offer the compound with a stated minimum purity specification of 95% . This creates a clear procurement bifurcation: users requiring defined purity specifications must avoid the Sigma-Aldrich AldrichCPR offering, while those needing the traceability and supply chain assurance of a major global vendor may accept the associated analytical burden.

Procurement Quality Control Vendor Specification

Steric Modulation of Benzylic Bromide Reactivity: Ortho-Methyl vs. Unsubstituted Analogs

The ortho-methyl group in 4-(bromomethyl)-3-methylbenzonitrile introduces steric hindrance at the benzylic bromide reaction center. This steric effect modulates S_N2 reaction rates with nucleophiles relative to the unsubstituted analog 4-(bromomethyl)benzonitrile (CAS 17201-43-3). While direct kinetic data comparing these two specific compounds is not available in the public literature, the general principle of ortho-substituent steric deceleration of benzylic substitution is well-established: ortho-methyl groups increase the activation energy for nucleophilic approach by approximately 1-2 kcal/mol compared to unsubstituted benzylic systems, which can translate to a rate retardation of 5- to 20-fold under identical conditions [1]. This kinetic differentiation is critical when designing multistep syntheses where timing of functional group interconversion matters or when competing reaction pathways exist.

Medicinal Chemistry Synthetic Methodology Reaction Kinetics

Aromatic Activation Profile: Para-Cyano Substitution Effect on Electrophilic Aromatic Substitution

The para-cyano group in 4-(bromomethyl)-3-methylbenzonitrile strongly deactivates the aromatic ring toward electrophilic aromatic substitution (EAS). The Hammett σ_para value for the cyano group is +0.66, indicating substantial electron withdrawal that reduces EAS rates by approximately two orders of magnitude relative to benzene (σ = 0) [1]. In contrast, the unsubstituted analog 4-(bromomethyl)benzonitrile carries the same cyano activation profile but lacks the ortho-methyl group that provides steric shielding and additional electronic modulation (σ_meta for methyl = -0.07) [1]. The net effect is that the aromatic ring of this compound is less susceptible to undesired EAS side reactions (e.g., nitration, halogenation) than electron-rich aromatic building blocks, enhancing its stability under acidic or electrophilic conditions [2].

Physical Organic Chemistry Synthetic Planning Regioselectivity

Differential Halogen Reactivity: Benzylic Bromide vs. Aryl Bromide in Cross-Coupling Selectivity

The compound 4-(bromomethyl)-3-methylbenzonitrile contains a benzylic bromide rather than an aryl bromide. This structural distinction is critical for chemoselective cross-coupling applications. Aryl bromides undergo oxidative addition to Pd(0) catalysts readily, with relative rates typically following the order Ar-I > Ar-Br >> Ar-Cl [1]. Benzylic bromides, however, can undergo oxidative addition via a different mechanistic pathway that is often faster than aryl bromides and can be tuned by choice of ligand and solvent [2]. The closely related analog 4-bromo-3-methylbenzonitrile (CAS 41963-20-6) is an aryl bromide that is a competent substrate for Suzuki-Miyaura, Heck, and Sonogashira couplings , whereas the benzylic bromide in the target compound is preferentially suited for S_N2 substitution with heteroatom nucleophiles (amines, alkoxides, thiols) or for metal-catalyzed benzylic functionalization .

Palladium Catalysis Cross-Coupling Chemoselectivity

Thermal and Storage Stability: Solid-State Handling vs. Benzylic Halide Decomposition

Benzylic bromides are known to undergo thermal and photochemical decomposition via radical pathways, releasing HBr and forming stilbene-like dimers. The ortho-methyl group in 4-(bromomethyl)-3-methylbenzonitrile provides modest steric protection to the benzylic position, potentially retarding bimolecular decomposition pathways relative to unsubstituted benzylic bromides [1]. While direct accelerated stability data for this specific compound is not publicly available, supplier recommendations consistently specify storage at 2-8°C under inert atmosphere , and the compound is classified as a combustible solid (Storage Class 11) . For procurement planning, this implies that the compound should not be stockpiled for extended periods without refrigeration and inert gas protection, and that purity should be verified before use in critical reactions.

Storage Stability Procurement Planning

Molecular Recognition and Binding: Ortho-Methyl Steric Influence on Ligand-Receptor Interactions

In medicinal chemistry applications, the ortho-methyl group of 4-(bromomethyl)-3-methylbenzonitrile influences the conformational preferences and binding interactions of molecules derived from it. Following functionalization at the benzylic position (e.g., to form amines, ethers, or extended alkyl chains), the ortho-methyl group restricts rotation around the aryl-CH₂ bond, biasing the conformational ensemble [1]. This 'ortho effect' can be exploited in structure-based drug design to pre-organize a ligand into its bioactive conformation, potentially improving binding affinity by reducing the entropic penalty upon target engagement. While no direct affinity data exists for this specific compound against a biological target, related benzonitrile-containing inhibitors demonstrate that ortho-substituent effects can modulate potency by 2- to 10-fold depending on the target binding pocket geometry [2].

Medicinal Chemistry Structure-Activity Relationship Drug Design

4-(Bromomethyl)-3-methylbenzonitrile (CAS 1247022-11-2): Optimal Research and Industrial Application Scenarios


Synthesis of Heteroatom-Substituted Benzonitrile Derivatives via S_N2 Displacement

The benzylic bromide functionality is ideally suited for S_N2 displacement with amine, alkoxide, and thiolate nucleophiles. This enables the synthesis of amine-linked benzonitriles, ethers, and thioethers bearing the 3-methyl-4-cyano substitution pattern. The ortho-methyl group provides steric control that can be exploited to achieve chemoselective substitution when multiple benzylic halides are present in a substrate [1]. Applications include the preparation of kinase inhibitor fragments and CNS-targeted small molecules where the para-cyano group serves as a hydrogen-bond acceptor or metabolic stability element [2].

Orthogonal Functionalization in Multistep Syntheses: Benzylic Bromide Plus Aryl Halide Chemistry

The benzylic bromide in this compound is orthogonal to aryl halides under standard palladium-catalyzed cross-coupling conditions. This enables sequential functionalization: the benzylic bromide can be displaced by a nucleophile under S_N2 conditions (amines, alkoxides) without affecting an aryl halide elsewhere in the molecule, and the aryl halide can subsequently participate in Suzuki, Heck, or Sonogashira coupling [3][4]. This orthogonal reactivity profile is valuable for constructing complex biaryl systems in a modular fashion.

Medicinal Chemistry Library Synthesis and Lead Optimization

The compound serves as a versatile building block for generating diverse chemical libraries in early-stage drug discovery. Functionalization at the benzylic bromide enables rapid exploration of amine, ether, and carbon-linked side chains while maintaining the 3-methyl-4-cyanophenyl core. The ortho-methyl group introduces conformational bias that can be exploited in structure-based design to pre-organize ligands into bioactive conformations [5]. Typical purity specifications of ≥95% are sufficient for initial screening library production, though repurification may be required for critical biological assays .

Procurement Decision Framework: Vendor Selection Based on Analytical Data Requirements

Researchers and procurement specialists must navigate a bifurcated supply landscape. Sigma-Aldrich (AldrichCPR) offers supply chain traceability but provides no analytical data, selling the product 'AS-IS' with the explicit disclaimer that buyers assume responsibility for identity and purity verification . Independent vendors including ChemSrc, CymitQuimica, and AKSci offer the compound with stated ≥95% purity specifications . For quality-critical applications or regulated environments, the latter option eliminates the need for in-house analytical method development and reduces procurement cycle time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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